N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
CAS No.:
Cat. No.: VC19996717
Molecular Formula: C18H19N5O3S
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N5O3S |
|---|---|
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dioxo-4-propan-2-yl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
| Standard InChI | InChI=1S/C18H19N5O3S/c1-10(2)22-15(25)12-6-4-5-7-13(12)23-14(24)8-9-18(22,23)16(26)19-17-21-20-11(3)27-17/h4-7,10H,8-9H2,1-3H3,(H,19,21,26) |
| Standard InChI Key | LCIHSPAKSBFZTP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3C(C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a tetrahydropyrrolo[1,2-a]quinazoline backbone fused with a 1,3,4-thiadiazole ring. Key structural elements include:
-
Tetrahydropyrroloquinazoline core: A bicyclic system comprising a pyrrolidine ring fused to a quinazoline moiety, stabilized by two ketone groups at positions 1 and 5.
-
1,3,4-Thiadiazole substituent: A five-membered heterocyclic ring containing nitrogen and sulfur atoms, attached via a carboxamide linkage at position 3a.
-
Isopropyl group: A branched alkyl substituent at position 4 of the pyrrolidine ring.
The stereochemistry of the thiadiazole moiety is specified as (2Z), indicating the Z-configuration of the imine group.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,5-dioxo-4-propan-2-yl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
| Canonical SMILES | CC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3C(C)C |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound involves multi-step protocols, as outlined in recent literature:
-
Formation of the Thiadiazole Moiety:
-
Condensation of thiosemicarbazides with α-keto esters under acidic conditions yields 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene derivatives.
-
-
Construction of the Tetrahydropyrroloquinazoline Core:
-
Cyclization of substituted quinazoline precursors with proline derivatives generates the fused bicyclic system.
-
-
Coupling Reactions:
-
Carboxamide linkage between the thiadiazole and quinazoline components is achieved using carbodiimide-based coupling agents.
-
Table 2: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Thiadiazole formation | Thiosemicarbazide, HCl, reflux |
| 2 | Quinazoline cyclization | Proline derivative, DCC, DMAP |
| 3 | Amide coupling | EDC, HOBt, DMF, room temperature |
Analytical Characterization
Structural validation relies on advanced spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): and NMR spectra confirm the presence of characteristic signals for the isopropyl group ( 1.2–1.4 ppm) and thiadiazole protons ( 2.5 ppm).
-
Mass Spectrometry (MS): High-resolution MS displays a molecular ion peak at m/z 385.4, consistent with the molecular formula.
-
X-ray Crystallography: Limited data exist, but computational models predict a planar quinazoline system with a puckered pyrrolidine ring.
Biological Activities and Research Findings
Table 3: Comparative Cytotoxicity of Analogues
| Compound | IC (µM) | Target Cell Line |
|---|---|---|
| Quinazoline-thiadiazole A | 2.1 | MCF-7 |
| Quinazoline-thiadiazole B | 4.8 | HCT-116 |
Antimicrobial Properties
The thiadiazole moiety is associated with broad-spectrum antimicrobial activity. In silico docking studies suggest:
-
Target Binding: High affinity for bacterial dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.
-
MIC Values: Analogous compounds exhibit minimum inhibitory concentrations (MIC) of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
Future Directions and Challenges
Research Priorities
-
Biological Profiling: Comprehensive in vitro and in vivo studies to validate anticancer and antimicrobial claims.
-
SAR Optimization: Systematic modification of substituents (e.g., replacing isopropyl with fluorinated alkyl groups) to enhance potency.
-
Formulation Development: Nanoencapsulation to improve solubility and target specificity.
Technical Challenges
-
Synthetic Complexity: Multi-step synthesis complicates large-scale production.
-
Regulatory Hurdles: Lack of preclinical toxicity data impedes translational progress.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume